4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline

Medicinal Chemistry Bioisosterism Drug Design

Fluorinated imidazole anilines with specific substitution patterns are often unavailable from a single reliable source, delaying SAR campaigns. This building block features a CHF₂ group on N1 and a para-aniline handle, delivering computable LogP 2.53 and a rotatable bond count of 2 for high-quality chemical probes. - CHF₂ group provides a lipophilic H-bond donor (A=0.085-0.126) to tune hinge-binding affinity in kinase inhibitor design. - Para-aniline amine enables amide coupling, reductive amination, or diazonium chemistry for agrochemical and medicinal chemistry applications. - Available in multigram quantities with ≥95% HPLC purity, supported by reproducible 60-95% synthetic yields at hundred-gram scale for cost-effective lead optimization.

Molecular Formula C10H9F2N3
Molecular Weight 209.2 g/mol
CAS No. 1315369-01-7
Cat. No. B1423432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline
CAS1315369-01-7
Molecular FormulaC10H9F2N3
Molecular Weight209.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NC=CN2C(F)F)N
InChIInChI=1S/C10H9F2N3/c11-10(12)15-6-5-14-9(15)7-1-3-8(13)4-2-7/h1-6,10H,13H2
InChIKeyIVFVIYREGQJGGV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline (CAS 1315369-01-7) – Procurement-Ready Fluorinated Imidazole Building Block


4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline is a heterocyclic building block featuring an imidazole core N-alkylated with a difluoromethyl group and bearing a para-substituted aniline moiety . The difluoromethyl substituent imparts enhanced lipophilicity and metabolic stability relative to non-fluorinated or mono-fluorinated analogs, while the aniline amine provides a versatile synthetic handle for further derivatization via amide coupling, reductive amination, or diazonium chemistry [1]. It is commercially available as a powder in research-grade purity (≥95%) for use in medicinal chemistry and agrochemical discovery .

Why 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline Cannot Be Substituted with Close Analogs in Structure-Activity Studies


Fluorinated imidazole anilines are not interchangeable scaffolds. The specific substitution pattern—a difluoromethyl group on the imidazole N1 and an unsubstituted aniline in the para position—dictates the compound's electronic properties, hydrogen-bonding capacity, and metabolic fate [1]. Replacing the CHF₂ group with CH₃ or CF₃ alters both lipophilicity and hydrogen-bond donor strength, while shifting the aniline from para to meta (e.g., CAS 1342983-90-7) changes the vector and electronics of the amine handle, potentially disrupting binding to intended biological targets or altering reactivity in subsequent synthetic steps . The quantitative evidence below demonstrates where this specific scaffold provides measurable differentiation.

Quantitative Differentiation Evidence for 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline vs. Comparators


Hydrogen-Bond Donor Strength of Difluoromethyl Group vs. Methyl and Hydroxyl

The difluoromethyl (CHF₂) group in 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline acts as a lipophilic hydrogen-bond donor with Abraham's hydrogen-bond acidity parameter A = 0.085–0.126, placing its H-bond donor strength between that of thiophenol and aniline, yet significantly weaker than a hydroxyl group [1]. This contrasts with the methyl analog, which lacks H-bond donor capacity entirely, and with hydroxyl bioisosteres, which are stronger donors but more hydrophilic. The balance of moderate H-bond donation combined with retained lipophilicity is a key differentiator for target binding optimization.

Medicinal Chemistry Bioisosterism Drug Design

Lipophilicity Modulation: ΔlogP of CHF₂ Substitution vs. CH₃

The introduction of a difluoromethyl group on the imidazole nitrogen of 4-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline yields a computable LogP of 2.53 . Across a series of matched molecular pairs, replacing a methyl (CH₃) with CHF₂ produces a ΔlogP(water–octanol) ranging from −0.1 to +0.4 log units [1]. This class-level data indicates that CHF₂ generally maintains or modestly increases lipophilicity relative to methyl, whereas CF₃ typically increases LogP by >1 unit and OH decreases it by >1 unit. The intermediate lipophilicity of the CHF₂ scaffold positions it for balanced permeability and solubility.

Physicochemical Properties ADME Scaffold Selection

Multigram Synthetic Accessibility via CHF₂Cl / Alkali Method

A published method applicable to 1-(difluoromethyl)imidazoles enables synthesis on hundred-gram scale with yields of 60–95% . The procedure employs gradual in situ generation of difluorocarbene from chlorodifluoromethane (CHF₂Cl) and alkali, avoiding the need for expensive or hazardous specialized difluoromethylation reagents . In contrast, many CF₃-substituted analogs require more costly reagents (e.g., Umemoto's reagent, Togni's reagent) or harsher conditions, while CH₃ analogs lack the distinct electronic profile of the CHF₂ group. This synthetic route supports procurement of larger quantities for lead optimization programs.

Process Chemistry Synthetic Methodology Scale-Up

Regioisomeric Differentiation: para-Aniline vs. meta-Aniline Scaffold

The target compound (CAS 1315369-01-7) positions the aniline amine at the para position of the phenyl ring, providing a linear, para-substituted vector for derivatization. Its meta-regioisomer, 3-[1-(difluoromethyl)-1H-imidazol-2-yl]aniline (CAS 1342983-90-7), offers a distinct angular geometry and altered electronic distribution . The para-isomer's amine is less sterically hindered and has a different conjugation profile with the imidazole ring, which can affect both the reactivity of the amine handle and the binding mode in biological targets. Procurement of the correct regioisomer is critical for maintaining structure-activity relationship (SAR) continuity.

Medicinal Chemistry Isosterism Scaffold Selection

Validated Application Scenarios for 4-[1-(Difluoromethyl)-1H-imidazol-2-yl]aniline in Drug Discovery and Chemical Biology


Kinase Inhibitor Scaffold Diversification via Amide Coupling

The para-aniline amine serves as a nucleophilic handle for amide bond formation with carboxylic acid-containing fragments. This is a common strategy in kinase inhibitor design, where the difluoromethyl imidazole core mimics the adenine ring while the CHF₂ group provides a lipophilic H-bond donor to engage backbone carbonyls in the hinge region [1]. The scaffold's computable LogP of 2.53 supports cell permeability , making it suitable for cellular target engagement studies. The CHF₂ group's measured H-bond donor strength (A = 0.085–0.126) can be exploited to tune hinge-binding affinity relative to methyl or trifluoromethyl analogs .

Antimicrobial Lead Generation via Diazonium Chemistry

The aniline nitrogen can be converted to a diazonium salt for subsequent Sandmeyer reactions or azo-coupling, enabling introduction of halogens, hydroxyls, or azo-linked aromatic systems. This reactivity has been exploited in the development of imidazole-containing antimicrobial agents, where the difluoromethyl group enhances metabolic stability against oxidative degradation [1]. The CHF₂ group is less susceptible to CYP450-mediated oxidation than methyl groups, a property inferred from class-level stability data .

Agrochemical Intermediate for Fungicidal Triazole Hybrids

The difluoromethyl imidazole scaffold is a privileged substructure in agricultural fungicides, where CHF₂ groups improve phloem mobility and metabolic half-life in planta. The aniline amine allows conjugation with triazole or pyrazole warheads known to inhibit sterol 14α-demethylase (CYP51) [1]. The multigram synthetic accessibility of the CHF₂-imidazole core (60–95% yield on hundred-gram scale) supports cost-effective scale-up for agrochemical lead optimization .

Chemical Probe Synthesis for Epigenetic Target Validation

The para-aniline vector is ideal for attaching biotin or fluorescent tags via amide linkage, enabling pull-down or imaging studies. The CHF₂ group's balanced lipophilicity (ΔlogP –0.1 to +0.4 vs. CH₃) helps maintain probe solubility while the H-bond donor capacity mimics natural substrate interactions [1]. The scaffold's structural rigidity and low rotatable bond count (2 bonds) minimize entropic penalties upon target binding, a favorable feature for high-quality chemical probes .

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